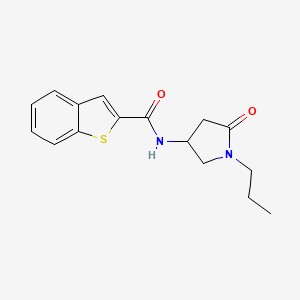![molecular formula C17H22N2O2S B5321811 1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol](/img/structure/B5321811.png)
1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. In
Aplicaciones Científicas De Investigación
1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol has been the subject of extensive scientific research due to its potential therapeutic applications. One area of interest is its analgesic activity, which has been demonstrated in animal models of pain. This compound has been shown to reduce pain sensitivity through its interaction with opioid receptors in the central nervous system. Additionally, this compound has been investigated for its anti-inflammatory effects, which may be mediated through its inhibition of the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol is not fully understood, but it is believed to involve its interaction with various receptors in the central nervous system. This compound has been shown to bind to opioid receptors, which are involved in the regulation of pain perception. Additionally, this compound has been shown to modulate the activity of the dopamine transporter, which may contribute to its potential anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory activities, this compound has been shown to have anti-tumor effects in vitro and in vivo. This compound has also been shown to reduce the development of tolerance to opioids, which may contribute to its potential as an anti-addictive agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to exhibit a range of pharmacological activities, which makes it a versatile tool for investigating various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol. One area of interest is its potential as an anti-addictive agent, particularly in the context of opioid addiction. Additionally, this compound may have potential as a treatment for chronic pain and inflammation. Further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of 1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol involves a multi-step process that begins with the reaction of 2-(4-methylthiophenyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-5-methyl-1,3-oxazole to form the key intermediate, which is subsequently coupled with piperidin-3-ol to yield this compound. The overall yield of this synthesis is around 40%, and the purity of the final product can be improved by recrystallization.
Propiedades
IUPAC Name |
1-[[5-methyl-2-(4-methylsulfanylphenyl)-1,3-oxazol-4-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-12-16(11-19-9-3-4-14(20)10-19)18-17(21-12)13-5-7-15(22-2)8-6-13/h5-8,14,20H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOLONGKMDZTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)SC)CN3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-(2-furoyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5321739.png)

![1-{[benzyl(methyl)amino]methyl}-2-naphthol](/img/structure/B5321748.png)
![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5321756.png)
![methyl 7-(3-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5321757.png)
![methyl 5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321759.png)
![(3R*,3aR*,7aR*)-1-benzoyl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321769.png)
![5-(2-butoxybenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5321771.png)
![N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5321781.png)
![rel-(4aS,8aR)-6-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5321786.png)
![(2S)-1-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-1-oxopentan-2-amine](/img/structure/B5321795.png)
![4-(2-furylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5321803.png)
![N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5321818.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B5321820.png)